molecular formula C14H20O3 B14724290 Hexyl phenoxyacetate CAS No. 6290-38-6

Hexyl phenoxyacetate

Cat. No.: B14724290
CAS No.: 6290-38-6
M. Wt: 236.31 g/mol
InChI Key: ZDMMHHNEEAOMLL-UHFFFAOYSA-N
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Description

Hexyl phenoxyacetate is the hexyl ester derivative of phenoxyacetic acid, characterized by the structural formula C₆H₁₃OCH₂COOR (where R = hexyl group). This compound’s extended alkyl chain may enhance lipophilicity, influencing its solubility, bioavailability, and application scope in pharmaceuticals or fragrances .

Properties

CAS No.

6290-38-6

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

hexyl 2-phenoxyacetate

InChI

InChI=1S/C14H20O3/c1-2-3-4-8-11-16-14(15)12-17-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3

InChI Key

ZDMMHHNEEAOMLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)COC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl phenoxyacetate can be synthesized through the esterification reaction between hexanol and phenoxyacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors to ensure a steady supply of the product.

Chemical Reactions Analysis

Types of Reactions

Hexyl phenoxyacetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form hexanol and phenoxyacetic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Hexanol and phenoxyacetic acid.

    Reduction: Hexanol and phenoxyethanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Hexyl phenoxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of hexyl phenoxyacetate involves its interaction with enzymes and other molecular targets. In biological systems, esterases catalyze the hydrolysis of this compound, leading to the release of hexanol and phenoxyacetic acid. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Hexyl Acetate

  • Molecular Formula : C₈H₁₆O₂
  • CAS No.: 142-92-7
  • Applications : Widely used in industrial manufacturing and laboratories as a solvent or flavoring agent due to its fruity aroma .
  • Safety : Causes skin and eye irritation; requires proper handling .

Hexyl Phenylacetate

  • Molecular Formula : C₁₄H₂₀O₂
  • Synonyms: Benzeneacetic acid hexyl ester
  • Applications: Potential use in fragrances or flavorings, though specific data are sparse .

Methyl/Ethyl Phenoxyacetate

  • Pharmacological Activity : Demonstrated hypolipidemic effects in rodents, reducing total cholesterol and LDL levels at doses of 40–100 mg/kg .
  • Structure-Activity : Shorter alkyl chains (methyl/ethyl) may favor rapid metabolic clearance compared to hexyl derivatives .

Allyl Phenoxyacetate

  • Applications : Regulated in fragrances with usage limits set by the International Fragrance Association (IFRA) due to safety assessments .

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Biological Activity Safety Notes
This compound C₁₄H₂₀O₃ 236.3 Pharmaceuticals, fragrances* Hypothesized hypolipidemic* Limited data; likely irritant
Hexyl Acetate C₈H₁₆O₂ 144.21 Solvent, flavoring None reported Skin/eye irritant
Methyl Phenoxyacetate C₉H₁₀O₃ 166.18 Hypolipidemic agent Reduces LDL cholesterol Low acute toxicity in rodents
Allyl Phenoxyacetate C₁₁H₁₂O₃ 192.21 Fragrance ingredient Not applicable IFRA usage limits apply

*Inferred based on structural similarities.

Key Differences and Implications

Conversely, higher lipophilicity may reduce aqueous solubility, impacting formulation strategies.

Toxicity Profile: Hexyl acetate’s irritant properties suggest this compound may require similar precautions . Substitutions on the phenoxy group (e.g., chlorine in hexyl 2,4,5-trichlorophenoxyacetate) drastically alter toxicity, emphasizing the need for structural specificity in safety evaluations .

Applications: While methyl/ethyl phenoxyacetates are drug candidates, allyl and hexyl derivatives are more relevant to fragrances or specialty chemicals .

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